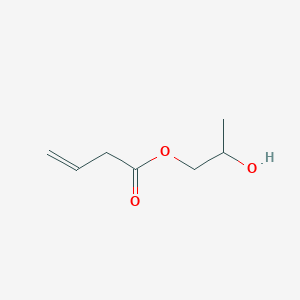

2-Hydroxypropyl but-3-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-hydroxypropyl but-3-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3 |

InChI Key |

PVORDHFTDXHMHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CC=C)O |

Origin of Product |

United States |

Foundational Aspects of 2 Hydroxypropyl But 3 Enoate in Chemical Research

Significance in Contemporary Organic Synthesis and Polymer Science

2-Hydroxypropyl but-3-enoate (B1239731) is a notable compound in the fields of organic synthesis and polymer science due to its hybrid structure, which incorporates both a polymerizable alkene and a reactive hydroxyl group. While specific research on this exact molecule is not extensively documented, its significance can be largely inferred from its close structural analogue, 2-hydroxypropyl methacrylate (B99206) (HPMA). chemicalbook.comcamachem.com HPMA is recognized for its role as a versatile monomer in the production of polymers for a wide array of applications, including coatings, adhesives, and biomedical materials. chemicalbook.comcamachem.comontosight.ai

The dual functionality of molecules like 2-Hydroxypropyl but-3-enoate allows for a two-stage reactivity. The but-3-enoate moiety can participate in polymerization reactions, forming the backbone of a polymer, while the secondary hydroxyl group remains available for subsequent chemical modifications. chemicalbook.com This feature is highly valuable in creating tailored polymers with specific functionalities. For instance, the hydroxyl groups can be used to improve adhesion, incorporate cross-linking sites, or enhance the hydrophilicity of the resulting polymer. atamankimya.comatamanchemicals.com

In organic synthesis, the but-3-enoate structure can undergo various transformations. For example, but-3-enoate esters can participate in olefin metathesis reactions, such as ring-closing metathesis (RCM) to form lactones, or acyclic diene metathesis (ADMET) leading to polymerization. cdnsciencepub.comresearchgate.net The choice between these pathways is influenced by factors like the length of the ester chain. cdnsciencepub.com Furthermore, the ester linkage itself is susceptible to reactions such as hydrolysis, saponification, and reaction with organometallic reagents. qorganica.es

Structural Characteristics and Reactive Functional Groups

The chemical behavior and utility of 2-Hydroxypropyl but-3-enoate are dictated by its distinct structural components. The molecule is an ester formed from but-3-enoic acid and propane-1,2-diol. An isomer, 2-hydroxypropyl (Z)-but-2-enoate, has the molecular formula C₇H₁₂O₃. nih.gov

Interactive Data Table: Computed Properties of 2-hydroxypropyl (Z)-but-2-enoate

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Exact Mass | 144.078644241 Da |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 46.5 Ų |

Data sourced from PubChem CID 101312201 nih.gov

The but-3-enoate portion of the molecule contains two key functional features: a terminal carbon-carbon double bond (unsaturation) and an ester linkage.

The terminal alkene is a site of high reactivity, making it susceptible to a variety of addition reactions and, most notably, polymerization. This unsaturation allows the molecule to act as a monomer in the synthesis of polymers. The reactivity of this double bond is central to its application in polymer science. Unlike α,β-unsaturated esters such as acrylates, where the double bond is conjugated with the carbonyl group, the β,γ-unsaturation in but-3-enoate influences its reactivity. For instance, in certain cobalt-catalyzed reactions, methyl but-3-enoate undergoes hydroalkenylation via a classical migratory insertion-β-hydride elimination pathway, which differs from the mechanism observed for α,β-unsaturated esters. nih.gov

The ester group itself is an important reactive center. Esters are known to be electrophilic at the carbonyl carbon and can stabilize an enolate anion on the α-carbon. qorganica.es This allows for a range of chemical transformations. Key reactions involving the ester linkage include:

Hydrolysis: The reverse of esterification, where the ester is cleaved back to the corresponding carboxylic acid and alcohol. qorganica.es

Saponification: Base-catalyzed hydrolysis of the ester to yield a carboxylate salt and the alcohol. qorganica.es

Reaction with Organometallics: These reactions typically lead to the formation of tertiary alcohols. qorganica.es

Enolate Formation: The α-protons of the ester can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like alkylations and Claisen condensations. qorganica.esmasterorganicchemistry.com

The presence of a 2-hydroxypropyl group introduces a secondary alcohol functionality to the molecule. This hydroxyl group significantly influences the compound's properties and reactivity.

The hydroxyl group imparts a degree of polarity and hydrophilicity to the molecule, affecting its solubility. For example, other hydroxypropyl esters, like 2-hydroxypropyl dodecanoate, exhibit solubility in both polar solvents (like water and alcohols) and non-polar organic solvents, demonstrating a balance between hydrophilic and hydrophobic characteristics. solubilityofthings.com This amphiphilic nature can be advantageous in various applications, such as in the formulation of emulsifiers. solubilityofthings.com

From a reactive standpoint, the secondary alcohol is a versatile functional handle. It can undergo a variety of reactions typical for alcohols, including:

Esterification and Etherification: Allowing for further modification of the molecule or the polymer derived from it. chemicalbook.com

Cross-linking: The hydroxyl group can serve as a reactive site for cross-linking with other functional groups, such as isocyanates or melamines, which is a key feature in the production of thermosetting resins and coatings. atamankimya.com

This dual reactivity, stemming from both the but-3-enoate and the 2-hydroxypropyl moieties, makes 2-Hydroxypropyl but-3-enoate a valuable building block in the design of complex and functionalized materials.

Synthetic Methodologies for 2 Hydroxypropyl But 3 Enoate

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are fundamental methods for the synthesis of esters. In the context of 2-Hydroxypropyl but-3-enoate (B1239731), these approaches involve the reaction of but-3-enoic acid or its derivatives with propylene (B89431) glycol.

Direct esterification of but-3-enoic acid with propylene glycol is an equilibrium-controlled reaction that typically requires a catalyst and the removal of water to drive the reaction towards the product. The reaction yields a mixture of mono- and di-esters of propylene glycol. asbe.org Controlling the stoichiometry of the reactants, with an excess of propylene glycol, can favor the formation of the monoester.

Transesterification, another viable route, involves the reaction of a but-3-enoate ester (e.g., methyl or ethyl but-3-enoate) with propylene glycol. This method also requires a catalyst and typically the removal of the lower-boiling alcohol byproduct to shift the equilibrium. Similar to direct esterification, the product is a mixture of mono- and di-esters. google.com

| Parameter | Direct Esterification | Transesterification |

| Reactants | But-3-enoic acid, Propylene glycol | But-3-enoate ester, Propylene glycol |

| Byproduct | Water | Lower alcohol (e.g., methanol) |

| Catalysts | Acid or Alkaline | Acid, Base, or Enzymatic |

| Key Control | Removal of water | Removal of alcohol byproduct |

Addition Reactions to Unsaturated Carboxylic Acid Derivatives

Addition reactions provide an alternative pathway to 2-Hydroxypropyl but-3-enoate, notably through the ring-opening of propylene oxide.

Regioselective Addition of Propylene Oxide to But-3-enoic Acid

The reaction of propylene oxide with but-3-enoic acid can lead to the formation of 2-Hydroxypropyl but-3-enoate. This reaction involves the nucleophilic attack of the carboxylate on the epoxide ring. The regioselectivity of this reaction is a critical consideration, as the attack can occur at either of the two electrophilic carbon atoms of the propylene oxide ring, leading to a mixture of primary and secondary alcohol isomers. The choice of catalyst and reaction conditions can influence the regioselectivity of this addition.

Other Propylene Glycol Monoesterification Pathways

Other pathways to propylene glycol monoesters include the reaction of propylene glycol with an acid chloride or acid anhydride (B1165640) of the corresponding carboxylic acid. google.com For the synthesis of 2-Hydroxypropyl but-3-enoate, this would involve reacting but-3-enoyl chloride or but-3-enoic anhydride with propylene glycol. These reactions are generally more reactive than direct esterification and can proceed under milder conditions, often without the need for a catalyst. However, the handling of highly reactive acylating agents requires careful consideration.

Multi-step Synthetic Sequences for Precise Isomer Control

Achieving high isomeric purity of 2-Hydroxypropyl but-3-enoate, specifically controlling the position of the hydroxyl group on the propyl chain, may necessitate multi-step synthetic sequences. Such strategies often involve the use of protecting groups to selectively block one of the hydroxyl groups of propylene glycol before the esterification step. For instance, one of the hydroxyl groups can be protected, followed by esterification of the remaining free hydroxyl group with but-3-enoic acid or its derivative. The final step would then be the deprotection of the protected hydroxyl group to yield a specific isomer of 2-Hydroxypropyl but-3-enoate. While offering greater control, these multi-step approaches are generally more complex and less atom-economical than direct synthesis methods. mit.edu

Catalytic Systems in 2-Hydroxypropyl but-3-enoate Synthesis

The choice of catalyst plays a crucial role in the synthesis of 2-Hydroxypropyl but-3-enoate, influencing reaction rates, yields, and selectivity.

Acid Catalysis

Acid catalysts are commonly employed in direct esterification and transesterification reactions. Protic acids, such as sulfuric acid and p-toluenesulfonic acid, can protonate the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and facilitating nucleophilic attack by propylene glycol. google.com Lewis acids can also be used to activate the carbonyl group. The use of acid catalysts can sometimes lead to side reactions, such as dehydration of the alcohol or polymerization of the unsaturated ester, particularly at elevated temperatures.

| Catalyst Type | Example | Mechanism of Action |

| Protic Acid | p-Toluenesulfonic acid | Protonation of the carbonyl oxygen |

| Lewis Acid | Metal triflates | Coordination to the carbonyl oxygen |

Base Catalysis

Base-catalyzed synthesis of 2-Hydroxypropyl but-3-enoate can be approached through two primary pathways: the direct esterification of but-3-enoic acid with propylene oxide via ring-opening, or the transesterification of a but-3-enoate ester with 1,2-propanediol.

The ring-opening reaction of propylene oxide with a carboxylic acid is a common route for producing hydroxypropyl esters. In this mechanism, a basic catalyst is employed to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of propylene oxide. The choice of base is crucial as it influences the reaction rate and selectivity. Common bases include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and organic bases such as tertiary amines and guanidines. The reaction typically proceeds under mild to moderate temperatures.

For instance, in analogous reactions involving the ring-opening of propylene oxide, potassium hydroxide (B78521) has been shown to be an effective catalyst, generally favoring the formation of secondary alcohols. This selectivity arises from the nucleophilic attack at the less sterically hindered carbon of the propylene oxide ring.

Another viable base-catalyzed method is transesterification. This involves the reaction of an alkyl but-3-enoate (e.g., methyl but-3-enoate) with 1,2-propanediol in the presence of a basic catalyst. Catalysts for this process can range from simple bases like sodium methoxide (B1231860) to more complex organocatalysts. The reaction equilibrium is typically shifted towards the product side by removing the lower-boiling alcohol byproduct (e.g., methanol) through distillation. While effective, this method requires the initial preparation of the but-3-enoate ester.

| Catalyst | Reactants | Reaction Type | Typical Conditions | Key Findings |

| Potassium Hydroxide (KOH) | But-3-enoic acid, Propylene oxide | Ring-opening | Moderate temperature, neat or in a polar aprotic solvent | Exclusively yields the secondary alcohol isomer. |

| Sodium Methoxide (NaOMe) | Methyl but-3-enoate, 1,2-Propanediol | Transesterification | Elevated temperature with removal of methanol | Equilibrium-driven process; yield depends on efficient removal of byproduct. |

| 1,8-Diazabicycloundec-7-ene (DBU) | But-3-enoic acid, Propylene oxide | Ring-opening | Room temperature to mild heating | Offers good conversion under mild conditions. |

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers. For the synthesis of 2-Hydroxypropyl but-3-enoate, MOFs can act as Lewis acid or base catalysts in either the direct esterification of but-3-enoic acid with 1,2-propanediol or the ring-opening of propylene oxide.

In the context of esterification, MOFs containing Lewis acidic metal centers, such as those based on zirconium (e.g., UiO-66), chromium (e.g., MIL-101), or iron, can effectively catalyze the reaction between a carboxylic acid and an alcohol. The mechanism involves the coordination of the carboxylic acid to the metal center, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The porous structure of MOFs can also contribute to selectivity by controlling the access of reactants to the active sites.

For the ring-opening of propylene oxide, MOFs can facilitate the reaction through Lewis acidic activation of the epoxide ring, making it more susceptible to nucleophilic attack by but-3-enoic acid. The choice of metal and organic linker in the MOF structure can be tailored to optimize catalytic activity and selectivity towards the desired hydroxypropyl ester isomer. For example, MOFs with open metal sites are often particularly active.

Research on the use of MOFs in similar esterification reactions has demonstrated their potential. For instance, MOFs like MOF-808, ZIF-8, and MIL-125 have been successfully employed as catalysts in the esterification of oleic acid for biodiesel production, showcasing their catalytic properties in converting carboxylic acids to esters. nih.govnih.gov These studies highlight the recyclability and stability of MOF catalysts, which are significant advantages over homogeneous catalysts. nih.govnih.gov

| MOF Catalyst | Potential Reaction | Catalytic Role | Anticipated Advantages |

| UiO-66 (Zr) | Esterification of but-3-enoic acid with 1,2-propanediol | Lewis Acid | High thermal and chemical stability, well-defined active sites. |

| MIL-101 (Cr) | Esterification of but-3-enoic acid with 1,2-propanediol | Lewis Acid | Very high surface area, large pores allowing diffusion of reactants. |

| ZIF-8 (Zn) | Ring-opening of propylene oxide with but-3-enoic acid | Lewis Acid/Base | Mild reaction conditions, potential for shape selectivity. |

Green Chemistry Approaches to 2-Hydroxypropyl but-3-enoate Synthesis

In line with the principles of green chemistry, developing environmentally benign methods for the synthesis of 2-Hydroxypropyl but-3-enoate is of significant interest. Key green approaches include the use of biocatalysts, such as enzymes, and the implementation of solvent-free reaction conditions.

Enzymatic catalysis, particularly using lipases, offers a highly selective and mild route to ester synthesis. Lipases can catalyze the esterification of but-3-enoic acid with 1,2-propanediol or the transesterification of a but-3-enoate ester. These reactions are typically carried out under mild temperature and pH conditions, reducing energy consumption and the formation of byproducts. Immobilized lipases are particularly attractive as they can be easily recovered and reused, simplifying product purification and reducing waste. For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is widely used for various esterification reactions and could be a suitable catalyst for this synthesis. nih.gov The enzymatic approach often provides high chemo-, regio-, and enantioselectivity. nih.govunimi.itscielo.br

Solvent-free synthesis is another important green chemistry strategy. By eliminating the use of organic solvents, this approach reduces environmental pollution, improves safety, and can lead to higher reaction rates and easier product isolation. The synthesis of 2-Hydroxypropyl but-3-enoate could potentially be carried out under solvent-free conditions, especially when one of the reactants, such as propylene oxide or 1,2-propanediol, is a liquid and can serve as the reaction medium. This approach is often combined with heterogeneous catalysis, including the use of MOFs or immobilized enzymes, to further enhance the green credentials of the process.

| Green Approach | Catalyst/Condition | Reactants | Key Advantages |

| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | But-3-enoic acid, 1,2-Propanediol | High selectivity, mild reaction conditions, catalyst reusability, reduced byproducts. nih.govnih.govunimi.itscielo.br |

| Solvent-Free Synthesis | Heterogeneous Catalyst (e.g., MOF, solid base) | But-3-enoic acid, Propylene oxide | Reduced waste, improved safety, potential for higher reaction efficiency, simplified workup. |

| Biocatalytic Whole-Cell Transformation | Engineered Microorganisms | A suitable precursor to but-3-enoic acid and a source for the propanediol (B1597323) moiety | Can offer a one-pot synthesis from simple starting materials, operating in aqueous media under mild conditions. researchgate.netnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxypropyl But 3 Enoate

Reactions Involving the Terminal Alkene Functionality

The electron-rich pi (π) bond of the alkene group makes it a nucleophile, readily attacked by electrophilic species. This reactivity is the basis for numerous addition reactions. Furthermore, the alkene can participate in reactions proceeding through radical intermediates.

Electrophilic addition is a fundamental reaction class for alkenes. lasalle.edu An electrophile, an electron-poor species, interacts with the π electrons of the double bond, initiating a process that breaks the π bond and forms two new sigma (σ) bonds. lasalle.edumsu.edu

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to the terminal alkene of 2-Hydroxypropyl but-3-enoate (B1239731) proceeds through a mechanism involving a cyclic halonium ion intermediate. The reaction is stereospecific, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. msu.edu

Mechanism:

The alkene's π bond attacks one bromine atom of Br₂, displacing a bromide ion and forming a three-membered cyclic bromonium ion. lasalle.edu

The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the ring. This Sₙ2-like ring-opening step results in the anti-addition product. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) follows Markovnikov's rule. pressbooks.pub This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. pressbooks.pub

Mechanism:

The alkene's π bond is protonated by the hydrogen halide, forming a carbocation intermediate at the more substituted carbon (C3 of the but-3-enoate chain). This is the more stable, secondary carbocation. msu.edupressbooks.pub

The resulting halide anion (e.g., Br⁻) rapidly attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.publibretexts.org

| Reaction | Reagent(s) | Predicted Major Product | Key Principle |

|---|---|---|---|

| Halogenation | Br₂ in CH₂Cl₂ | 2-Hydroxypropyl 3,4-dibromobutanoate | Anti-addition via bromonium ion |

| Hydrohalogenation | HBr | 2-Hydroxypropyl 3-bromobutanoate | Markovnikov's Rule |

Hydration involves the addition of water across the double bond to form an alcohol. The regiochemical outcome can be controlled by the choice of reagents. msu.edu

Oxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements. libretexts.org

Mechanism:

Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution. wikipedia.org A cyclic mercurinium ion intermediate is formed, which is then opened by the nucleophilic attack of a water molecule at the more substituted carbon, following Markovnikov's rule. wikipedia.orgchemistrysteps.com

Demercuration: The organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. wikipedia.orglibretexts.org

Hydroboration-Oxidation: This reaction sequence achieves anti-Markovnikov hydration, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.org

Mechanism:

Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the alkene. wikipedia.org This is a concerted, syn-addition, where the boron and hydrogen add to the same face of the double bond simultaneously. wikipedia.orglibretexts.org Boron adds to the less sterically hindered carbon atom (C4), and hydrogen adds to the more substituted carbon (C3). libretexts.org

Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. This step replaces the carbon-boron bond with a carbon-hydroxyl bond, retaining the stereochemistry of the hydroboration step. wikipedia.orgmasterorganicchemistry.com

| Method | Reagents | Predicted Major Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 2-Hydroxypropyl 3-hydroxybutanoate | Markovnikov | Not stereospecific (anti-addition in step 1, scrambled in step 2) wikipedia.orgchadsprep.com |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Hydroxypropyl 4-hydroxybutanoate | Anti-Markovnikov wikipedia.org | Syn-addition wikipedia.org |

Epoxidation: Alkenes can be converted to epoxides (three-membered cyclic ethers) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to the double bond, creating the epoxide ring. organic-chemistry.org For 2-Hydroxypropyl but-3-enoate, this would result in the formation of 2-Hydroxypropyl (oxiran-2-yl)acetate.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond to form a vicinal diol. The stereochemical outcome depends on the reagents used. libretexts.org

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The mechanism involves the formation of a cyclic osmate or manganate (B1198562) ester, which is then hydrolyzed to yield the syn-diol. khanacademy.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxy acid. Second, the epoxide is opened via acid-catalyzed hydrolysis (e.g., H₃O⁺). The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol. libretexts.orgyoutube.com

| Reaction | Reagent(s) | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-Hydroxypropyl (oxiran-2-yl)acetate | N/A (concerted addition) |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 2-Hydroxypropyl 3,4-dihydroxybutanoate | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-Hydroxypropyl 3,4-dihydroxybutanoate | Anti-addition |

While electrophilic additions are common, the terminal alkene can also undergo addition reactions via a free-radical mechanism.

The most common example of a radical addition to an alkene is the reaction with HBr in the presence of peroxides (e.g., H₂O₂ or benzoyl peroxide). libretexts.org Unlike the ionic addition of HBr, this reaction proceeds with anti-Markovnikov regioselectivity.

Mechanism:

Initiation: The peroxide is homolytically cleaved by heat or light to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond at the less substituted carbon (C4). This addition forms the more stable, secondary carbon radical at the C3 position. libretexts.org This radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radical species combine. libretexts.org

| Reaction | Reagent(s) | Predicted Major Product | Key Principle |

|---|---|---|---|

| Radical Hydrobromination | HBr, H₂O₂ (or other peroxide) | 2-Hydroxypropyl 4-bromobutanoate | Anti-Markovnikov addition via radical intermediate |

Radical Addition Reactions

Controlled Radical Additions

The terminal alkene in 2-Hydroxypropyl but-3-enoate is susceptible to radical addition reactions. In controlled radical processes, the reaction is mediated to minimize unwanted side reactions like uncontrolled polymerization. The 2-hydroxy-2-propyl radical, for instance, is known to react with acrylate-type monomers through a radical addition mechanism. researchgate.net For 2-Hydroxypropyl but-3-enoate, a radical (R•) would add to the terminal carbon of the double bond, which is less sterically hindered, to generate a more stable secondary radical intermediate. This intermediate can then be trapped by a hydrogen donor or another species to complete the addition.

The general mechanism proceeds as follows:

Initiation: A radical initiator generates a radical species (R•).

Propagation: The radical adds across the C=C double bond of 2-Hydroxypropyl but-3-enoate to form a carbon-centered radical intermediate.

Termination/Trapping: The resulting radical is quenched, for example, by abstracting a hydrogen atom from a donor molecule (H-X), yielding the final addition product and a new radical (X•).

This reactivity is foundational for processes like anti-Markovnikov hydrohalogenation or the addition of thiols and other radical precursors across the double bond.

Nucleophilic Addition Reactions to the α,β-Unsaturated Ester System (via rearrangement if applicable)wikipedia.org

Natively, 2-Hydroxypropyl but-3-enoate is a γ,δ-unsaturated ester, meaning its carbon-carbon double bond is not in conjugation with the carbonyl group of the ester. Therefore, it is not directly susceptible to conjugate nucleophilic additions like the Michael reaction. savemyexams.com However, under basic or acidic conditions, or in the presence of certain transition metal catalysts, the double bond can isomerize to the thermodynamically more stable, conjugated α,β-position, yielding 2-hydroxypropyl but-2-enoate.

This rearrangement is critical as it activates the molecule for conjugate addition. The resulting α,β-unsaturated ester possesses an electrophilic β-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, making it a prime target for nucleophilic attack. savemyexams.commasterorganicchemistry.com

Michael Additions (e.g., Aza-Michael Addition)wikipedia.org

Once isomerized to its α,β-unsaturated form, 2-hydroxypropyl but-2-enoate can serve as a Michael acceptor in Michael addition reactions. csbsju.edu This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org The nucleophile, known as a Michael donor, is typically a stabilized enolate (e.g., from a malonic ester) or other soft nucleophiles. chemistrysteps.comlibretexts.org

The mechanism involves three key steps:

Formation of a nucleophile (e.g., deprotonation of a Michael donor by a base). masterorganicchemistry.com

The nucleophile attacks the β-carbon of the α,β-unsaturated ester. libretexts.org

The resulting enolate intermediate is protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A prominent variant is the Aza-Michael addition , which utilizes an amine as the nucleophile to form a C-N bond and produce β-amino carbonyl compounds. nih.gov This reaction is highly efficient and can often proceed at room temperature without a catalyst. nih.gov Primary amines can potentially undergo two successive additions to the Michael acceptor. researchgate.net

| Michael Donor (Nucleophile) | Reaction Type | Expected Product with Isomerized 2-Hydroxypropyl but-2-enoate |

| Diethyl malonate | Michael Addition | Diethyl 2-(3-((2-hydroxypropyl)oxy)-3-oxobutyl)malonate |

| Morpholine | Aza-Michael Addition | 2-Hydroxypropyl 3-morpholinobutanoate |

| Thiophenol | Thia-Michael Addition | 2-Hydroxypropyl 3-(phenylthio)butanoate |

| Sodium cyanide | Michael Addition | 2-Hydroxypropyl 3-cyanobutanoate |

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalysts. harvard.edumasterorganicchemistry.com The terminal alkene of 2-Hydroxypropyl but-3-enoate makes it a suitable substrate for several types of metathesis reactions.

Ring-Closing Metathesis (RCM)chemistrysteps.com

Ring-Closing Metathesis (RCM) is an intramolecular process used to synthesize unsaturated rings from acyclic dienes. masterorganicchemistry.comwikipedia.org Since 2-Hydroxypropyl but-3-enoate contains only one alkene, it cannot undergo RCM directly. However, it can be readily converted into a suitable RCM precursor. By esterifying its free hydroxyl group with an olefin-containing carboxylic acid, such as vinylacetic acid or acrylic acid, a diene is formed.

This newly synthesized diene can then undergo intramolecular cyclization via RCM. The reaction, catalyzed by a ruthenium complex, would form a new endocyclic double bond and release a small volatile olefin, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.org This strategy is a versatile method for creating a wide range of carbocyclic and heterocyclic structures. uniovi.es

Illustrative RCM Precursor Synthesis and Cyclization

| RCM Precursor from 2-Hydroxypropyl but-3-enoate | Catalyst | Expected RCM Product |

| Esterification with acrylic acid | Grubbs' Catalyst | 7-membered cyclic lactone |

| Esterification with 4-pentenoic acid | Hoveyda-Grubbs Catalyst | 9-membered cyclic lactone |

Acyclic Diene Metathesis (ADMET) Polymerizationchemistrysteps.com

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert α,ω-dienes into unsaturated polymers and ethylene. wikipedia.orgadvancedsciencenews.com Similar to RCM, 2-Hydroxypropyl but-3-enoate is not a diene and thus cannot directly undergo ADMET polymerization. To utilize this monomer in ADMET, it would need to be chemically modified to incorporate a second terminal alkene.

For example, the self-esterification of two molecules of 2-Hydroxypropyl but-3-enoate, where the hydroxyl group of one molecule reacts with the carboxylic acid form of the other (but-3-enoic acid), could form a diene monomer suitable for ADMET. This diene could then be polymerized using a ruthenium catalyst under vacuum to remove the ethylene byproduct, driving the formation of a high molecular weight polyester (B1180765). researchgate.net ADMET is a powerful tool for creating well-defined polymer architectures. wikipedia.org The cis/trans geometry of the double bonds in the resulting polymer backbone can significantly influence the material's properties and can be controlled to some extent by the choice of catalyst. nih.gov

Cross-Metathesis Reactions

Cross-metathesis is an intermolecular reaction between two different olefins. masterorganicchemistry.com 2-Hydroxypropyl but-3-enoate, with its terminal alkene, is a suitable partner for this reaction. It can react with another olefin in the presence of a metathesis catalyst to produce a new, substituted alkene. The reaction can statistically lead to a mixture of the desired cross-product along with homodimers of each starting olefin. organic-chemistry.org

However, high selectivity for the cross-product can often be achieved by using one reactant in excess or by pairing olefins with different reactivities (e.g., an electron-rich and an electron-poor olefin). illinois.edu This reaction is highly valued for its ability to form carbon-carbon double bonds with broad functional group tolerance. illinois.edu

Examples of Potential Cross-Metathesis Reactions

| Cross-Metathesis Partner | Catalyst | Expected Major Product |

| Styrene | Grubbs' 2nd Gen. | 2-Hydroxypropyl 5-phenylpent-3-enoate |

| Methyl acrylate | Hoveyda-Grubbs 2nd Gen. | Methyl 5-((2-hydroxypropyl)oxy)-5-oxopent-2-enoate |

| 1-Octene | Grubbs' 1st Gen. | 2-Hydroxypropyl dodec-3-enoate |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of 2-Hydroxypropyl but-3-enoate, the terminal alkene functionality serves as the reactive site for these transformations.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, 2-Hydroxypropyl but-3-enoate would act as the dienophile, reacting with a conjugated diene. The reactivity of the but-3-enoate moiety as a dienophile is influenced by the electron-withdrawing nature of the adjacent ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.

The general mechanism involves a concerted, pericyclic process where the diene and dienophile approach each other in a specific orientation, leading to the simultaneous formation of two new sigma bonds. The stereochemistry of the dienophile is retained in the product.

Table 1: Hypothetical Diels-Alder Reactions of 2-Hydroxypropyl but-3-enoate

| Diene | Dienophile | Product |

| 1,3-Butadiene | 2-Hydroxypropyl but-3-enoate | 2-Hydroxypropyl cyclohex-4-enecarboxylate |

| Cyclopentadiene | 2-Hydroxypropyl but-3-enoate | 2-Hydroxypropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Anthracene | 2-Hydroxypropyl but-3-enoate | 2-Hydroxypropyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate |

Note: The products listed are based on predicted reactivity and have not been confirmed by specific experimental data for this compound.

[3+2] Cycloadditions

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. The terminal alkene of 2-Hydroxypropyl but-3-enoate can serve as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones.

The reaction mechanism is generally considered to be a concerted, pericyclic process, similar to the Diels-Alder reaction. The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Table 2: Plausible [3+2] Cycloaddition Reactions of 2-Hydroxypropyl but-3-enoate

| 1,3-Dipole | Dipolarophile | Product Class |

| Phenyl azide | 2-Hydroxypropyl but-3-enoate | Triazoline |

| Benzonitrile oxide | 2-Hydroxypropyl but-3-enoate | Isoxazoline |

| C-Phenyl-N-methylnitrone | 2-Hydroxypropyl but-3-enoate | Isoxazolidine |

Note: The specific isomers formed would depend on the reaction conditions and the regiochemical preferences of the reactants.

Photochemical Cycloadditions

Photochemical [2+2] cycloadditions can occur between two alkene units upon photoirradiation. In the case of 2-Hydroxypropyl but-3-enoate, this could involve dimerization with another molecule of itself or reaction with a different alkene. The reaction proceeds through a photoexcited state, typically a triplet state, leading to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the product can be influenced by the nature of the excited state and the steric hindrance of the reactants.

Transition Metal-Catalyzed Functionalization of the Alkene

The terminal alkene of 2-Hydroxypropyl but-3-enoate is amenable to a variety of transition metal-catalyzed functionalization reactions, allowing for the introduction of diverse functional groups.

Hydrofunctionalization (e.g., Hydroamination, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. Catalysts based on late transition metals are often employed. The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions.

Hydroboration: The addition of a B-H bond across the alkene is a well-established method for the anti-Markovnikov hydration of alkenes. Borane reagents (e.g., BH₃·THF, 9-BBN) add to the double bond, followed by oxidation (e.g., with H₂O₂, NaOH) to yield the corresponding alcohol.

Hydrosilylation: This involves the addition of a Si-H bond across the alkene, typically catalyzed by platinum or rhodium complexes, to form an alkylsilane.

Table 3: Predicted Hydrofunctionalization Products of 2-Hydroxypropyl but-3-enoate

| Reaction | Reagents | Major Product |

| Hydroamination (anti-Markovnikov) | R₂NH, Catalyst | 2-Hydroxypropyl 4-(dialkylamino)butanoate |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Hydroxypropyl 4-hydroxybutanoate |

| Hydrosilylation | R₃SiH, Catalyst | 2-Hydroxypropyl 4-(trialkylsilyl)butanoate |

Note: The regioselectivity is based on established principles for terminal alkenes.

Oxidative Functionalization (e.g., Oxo-functionalization)

The alkene in 2-Hydroxypropyl but-3-enoate can undergo various oxidative functionalization reactions in the presence of transition metal catalysts.

Oxo-functionalization: This encompasses reactions that introduce an oxygen-containing functional group. A key example is the Wacker-type oxidation, where the terminal alkene is oxidized to a methyl ketone in the presence of a palladium catalyst and an oxidant. Another possibility is dihydroxylation to form a diol, often achieved using osmium or ruthenium catalysts. Epoxidation, forming an epoxide, can be catalyzed by various transition metals.

Table 4: Potential Oxidative Functionalization Reactions of 2-Hydroxypropyl but-3-enoate

| Reaction | Catalyst/Reagents | Product |

| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | 2-Hydroxypropyl 3-oxobutanoate |

| Dihydroxylation | OsO₄ (catalytic), NMO | 2-Hydroxypropyl 3,4-dihydroxybutanoate |

| Epoxidation | Ti(OiPr)₄, TBHP | 2-Hydroxypropyl 3-(oxiran-2-yl)propanoate |

Note: The feasibility and outcome of these reactions are based on general principles of alkene reactivity.

C-H Activation and Functionalization Strategies

The but-3-enoate moiety of 2-Hydroxypropyl but-3-enoate contains allylic C-H bonds, which are susceptible to activation and functionalization, typically through transition-metal catalysis. This approach allows for the direct conversion of these otherwise inert bonds into new functional groups. acs.org

Modern synthetic strategies often employ palladium, rhodium, or ruthenium catalysts to achieve site-selective C-H functionalization. acs.orgrsc.orgscripps.edu For a substrate like 2-Hydroxypropyl but-3-enoate, the existing ester and hydroxyl groups can potentially act as directing groups, guiding the catalyst to specific C-H bonds. For instance, rhodium(III)-catalyzed C-H activation has been shown to initiate cyclopropanation reactions in allylic alcohols. acs.org Similarly, palladium-catalyzed methods have been developed for the enantioselective functionalization of allylic C-H bonds in terminal alkenes, proceeding through a one-pot sequence of allylic C-H oxidation followed by an iridium-catalyzed allylic substitution. nih.gov These strategies could be adapted to introduce a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles into the but-3-enoate backbone.

Table 1: Representative C-H Activation Strategies Applicable to Allylic Systems

| Catalytic System | Reaction Type | Potential Functionalization | Reference |

|---|---|---|---|

| Rh(III) / N-enoxyphthalimides | Directed Cyclopropanation | Introduction of a cyclopropane (B1198618) ring | acs.org |

| [Ru(p-cymene)Cl₂]₂ | C-H Allylation | Formation of allyl arenes | rsc.org |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a key site for the chemical transformation of 2-Hydroxypropyl but-3-enoate, enabling a variety of subsequent modifications through esterification, etherification, oxidation, and nucleophilic substitution.

The primary hydroxyl group of 2-Hydroxypropyl but-3-enoate can readily undergo esterification with various carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water byproduct. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents or more reactive acylating species are employed. researchgate.netresearchgate.net

Table 2: Examples of Esterification Reactions

| Carboxylic Acid/Derivative | Reagent/Catalyst | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalyst) | 2-(Acetyloxy)propyl but-3-enoate |

| Benzoyl Chloride | Pyridine | 2-(Benzoyloxy)propyl but-3-enoate |

Etherification of the hydroxyl group can be achieved via the Williamson ether synthesis. This classic method is a versatile Sₙ2 reaction that involves two main steps. masterorganicchemistry.com First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.comjk-sci.com Second, this alkoxide attacks a primary alkyl halide or a sulfonate ester, displacing the leaving group to form the ether. chemistrysteps.comwikipedia.org The choice of the alkylating agent is crucial; primary halides are preferred as secondary and tertiary halides are more prone to undergo a competing E2 elimination reaction. masterorganicchemistry.comwikipedia.org

Table 3: Williamson Ether Synthesis Examples

| Base | Alkylating Agent | Product |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide | 2-Methoxypropyl but-3-enoate |

| Potassium Hydride (KH) | Ethyl Bromide | 2-Ethoxypropyl but-3-enoate |

The primary alcohol functional group in 2-Hydroxypropyl but-3-enoate can be oxidized to form carbonyl compounds. The specific product depends on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations, will selectively convert the primary alcohol to an aldehyde. organic-chemistry.org The use of stronger oxidizing agents, like potassium permanganate or chromic acid, will typically lead to over-oxidation, forming a carboxylic acid. Catalyst systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, offer efficient and selective oxidation to aldehydes under mild conditions. organic-chemistry.org

Table 4: Oxidation of the Primary Hydroxyl Group

| Oxidizing Agent/System | Product Type | Specific Product Name |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | 2-Oxopropyl but-3-enoate |

| TEMPO / NaOCl | Aldehyde | 2-Oxopropyl but-3-enoate |

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the adjacent carbon, the hydroxyl group must first be "activated" by converting it into a better leaving group. rsc.orgyoutube.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. youtube.com This tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. wikipedia.orgchemguide.co.uk This two-step sequence allows for the introduction of halides, azides, nitriles, and other functional groups.

Table 5: Nucleophilic Substitution via an Activated Tosylate Intermediate

| Activation Step Reagent | Nucleophile | Final Product |

|---|---|---|

| Tosyl Chloride / Pyridine | Sodium Bromide | 2-Bromopropyl but-3-enoate |

| Tosyl Chloride / Pyridine | Sodium Azide | 2-Azidopropyl but-3-enoate |

In multi-step syntheses, it is often necessary to selectively mask the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule, such as the alkene. uwindsor.ca This is achieved by converting the alcohol into a stable derivative using a "protecting group," which can be removed later to regenerate the alcohol. fiveable.me

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and various acetals. wiley-vch.desynarchive.com The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. For example, a tert-butyldimethylsilyl (TBDMS) ether is stable to many non-acidic reagents but can be easily cleaved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca Benzyl (Bn) ethers are robust under many conditions but can be removed by catalytic hydrogenation. fiveable.me This orthogonality allows for the selective deprotection of different functional groups within the same molecule. fiveable.meiris-biotech.de

Table 6: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Installation Reagents | Key Stability | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Bases, Nucleophiles, Reductants | TBAF, or mild acid | uwindsor.ca |

| Benzyl (Bn) | Benzyl Bromide, NaH | Acidic and basic conditions | H₂, Pd/C (Hydrogenolysis) | fiveable.mewiley-vch.de |

| Methoxymethyl (MOM) | MOM-Cl, i-Pr₂NEt | Basic conditions | Acidic conditions | uwindsor.ca |

Chemoselective and Regioselective Transformations of Dual Functional Groups

The bifunctional nature of 2-Hydroxypropyl but-3-enoate, possessing both a nucleophilic secondary hydroxyl group and an electrophilic carbon-carbon double bond within an α,β-unsaturated ester system, presents a versatile platform for a variety of chemical transformations. The distinct reactivity of these two functional groups allows for selective reactions at either site, a concept known as chemoselectivity. Furthermore, reactions involving the butenoate moiety can proceed with high regioselectivity, leading to the preferential formation of one constitutional isomer over others. This section explores the key chemoselective and regioselective transformations of 2-Hydroxypropyl but-3-enoate, supported by detailed research findings.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in 2-Hydroxypropyl but-3-enoate can undergo a range of selective reactions, such as etherification and protection, without affecting the butenoate double bond.

Selective Etherification:

The Williamson ether synthesis and its modifications provide a pathway for the selective etherification of the secondary alcohol. This reaction is crucial for introducing various functional groups or for modifying the physical and chemical properties of the molecule. The selection of the base and reaction conditions is critical to prevent side reactions involving the ester or the double bond. For instance, using a solid, finely divided strong base in a solvent-free or slightly hydrated medium can favor the etherification of secondary alcohols.

| Reaction | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|

| Selective Etherification | R'-X (alkyl halide), Solid KOH or NaOH, Polyether catalyst (e.g., Polyethylene glycol), Stirring at atmospheric pressure | 2-(Alkoxy)propyl but-3-enoate | This method allows for the selective etherification of secondary alcohols. The use of a solid base and a polyether as a phase-transfer catalyst in a nearly solvent-free system minimizes side reactions. |

Transformations Involving the Butenoate Group

The butenoate moiety, being an α,β-unsaturated ester, is susceptible to a variety of addition reactions. These transformations can be highly regioselective, with nucleophiles preferentially attacking the β-carbon (conjugate addition) or reactions occurring across the double bond with specific orientation.

Regioselective Hydroformylation:

The hydroformylation of the butenoate double bond introduces a formyl group (-CHO), leading to the formation of an aldehyde. Rhodium-based catalysts are particularly effective for this transformation. By carefully selecting the ligands and reaction conditions, high regioselectivity for the formation of the β-aldehyde can be achieved. This reaction is a powerful tool for carbon-chain extension and the introduction of a new functional group.

| Reaction | Catalyst and Conditions | Major Product | Selectivity |

|---|---|---|---|

| Regioselective Hydroformylation | [Rh(acac)(CO)2] or [Rh6(CO)16], CO/H2 (1:1), Toluene, 80°C, 50-100 bar | 2-Hydroxypropyl 3-formylbutanoate | High regioselectivity (up to 93%) for the β-aldehyde is observed with phosphine-free rhodium catalysts. d-nb.info |

Chemoselective Epoxidation:

The carbon-carbon double bond can be chemoselectively converted to an epoxide without affecting the hydroxyl group. Vanadium-catalyzed epoxidations have shown high selectivity for homoallylic alcohols like 2-Hydroxypropyl but-3-enoate. This reaction is valuable for introducing a reactive three-membered ring, which can be further functionalized.

| Reaction | Catalyst and Reagents | Product | Key Findings |

|---|---|---|---|

| Chemoselective Epoxidation | VO(acac)2, Cumene hydroperoxide (CHP), Chiral bishydroxamic acid ligands, Toluene | 2-Hydroxypropyl 3,4-epoxybutanoate | Vanadium complexes with chiral ligands can achieve high enantioselectivity in the epoxidation of homoallylic alcohols. organic-chemistry.org |

Sharpless Asymmetric Dihydroxylation:

This powerful method allows for the enantioselective synthesis of vicinal diols from the butenoate double bond. The reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. The choice of ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol. This transformation is highly chemoselective for the double bond.

| Reaction | Reagents and Conditions | Product | Selectivity |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | K2OsO2(OH)4, (DHQD)2PHAL (AD-mix-β) or (DHQ)2PHAL (AD-mix-α), K3Fe(CN)6, K2CO3, t-BuOH/H2O | 2-Hydroxypropyl 3,4-dihydroxybutanoate | High enantioselectivity can be achieved, and the reaction is highly site-selective for the double bond in unsaturated esters. nih.govorganic-chemistry.org |

Aza-Michael Addition:

The butenoate moiety can act as a Michael acceptor, undergoing conjugate addition with nucleophiles such as amines. This reaction, known as the aza-Michael addition, is a regioselective process where the amine adds to the β-carbon of the unsaturated ester. This method is valuable for the synthesis of β-amino ester derivatives.

| Reaction | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|

| Aza-Michael Addition | Primary or secondary amine, TMSCl (catalyst), Solvent-free, 60°C | 2-Hydroxypropyl 3-(amino)butanoate | The reaction proceeds with high regioselectivity for the β-position. Using a catalyst like TMSCl can enhance the reaction rate under solvent-free conditions. semnan.ac.irmasterorganicchemistry.comwikipedia.org |

Polymerization Science and Polymer Architecture Design Utilizing 2 Hydroxypropyl But 3 Enoate

Homopolymerization of 2-Hydroxypropyl but-3-enoate (B1239731)

The homopolymerization of a vinyl monomer like 2-Hydroxypropyl but-3-enoate involves the joining of multiple monomer units to form a polymer chain. This can be achieved through various radical polymerization mechanisms.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The process consists of three main steps: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is thermally or photochemically decomposed to generate active free radicals. These radicals then react with a monomer unit, creating an active monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats rapidly, leading to the formation of a long polymer chain.

Termination: The growth of polymer chains is stopped by termination reactions. This typically occurs through combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.

Due to the stochastic nature of termination, conventional FRP produces polymers with a broad molecular weight distribution and limited control over the final polymer architecture.

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/Living Radical Polymerization (CLRP) techniques offer significant advantages over conventional FRP by minimizing irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.

RAFT polymerization is a versatile CLRP method that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. The mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low PDI. The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized.

ATRP is another powerful CLRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). The catalyst system consists of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., a bipyridine or amine-based ligand). An alkyl halide is used as the initiator. ATRP is known for its tolerance to a wide variety of functional groups in monomers.

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This process forms a dormant alkoxyamine species. At elevated temperatures, the C-ON bond of the alkoxyamine can undergo reversible homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. This reversible termination process maintains a low concentration of active radicals, suppressing bimolecular termination reactions and allowing for controlled chain growth.

Ring-Opening Polymerization (if cyclized derivative is used)

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. This method is typically used for cyclic esters (lactones), ethers, and amides. For a monomer like 2-Hydroxypropyl but-3-enoate to undergo ROP, it would first need to be converted into a cyclic derivative, such as a lactone. The polymerization of this cyclic monomer would then proceed via ROP, often catalyzed by organometallic, acidic, or enzymatic catalysts, to produce a polyester (B1180765). There is no information available in the searched literature regarding the synthesis of a cyclized derivative of 2-Hydroxypropyl but-3-enoate or its subsequent ROP.

Hydrogen-Transfer Polymerization (HTP)

Hydrogen-Transfer Polymerization (HTP), also known as polyaddition or Michael addition polymerization, is a method used for the polymerization of vinyl monomers containing active hydrogen atoms, such as hydroxyl or amino groups. This technique typically proceeds via a step-growth mechanism. For monomers structurally similar to 2-Hydroxypropyl but-3-enoate, such as hydroxy-functional acrylates, HTP can lead to the formation of polyesters or poly(ester-ether)s. However, a specific investigation into the hydrogen-transfer polymerization of 2-Hydroxypropyl but-3-enoate, including reaction mechanisms, suitable catalysts, and resulting polymer characteristics, has not been identified in the surveyed literature.

Copolymerization Strategies for Diverse Macromolecular Architectures

Copolymerization is a fundamental technique to tailor polymer properties by incorporating two or more different monomeric units into a single polymer chain. The application of controlled radical polymerization techniques like RAFT and ATRP allows for the synthesis of copolymers with well-defined architectures.

Statistical Copolymerization with Vinyl Monomers

Block Copolymer Synthesis (e.g., ABA, ABC architectures)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis, often achieved through living or controlled polymerization methods, allows for the creation of materials with unique phase-separated morphologies and properties. Despite the extensive research in block copolymer synthesis, there is no specific information available on the incorporation of 2-Hydroxypropyl but-3-enoate as a monomer in the synthesis of ABA or ABC block copolymer architectures. As a result, there are no detailed research findings or data tables to present on this topic.

Graft Copolymerization from Initiator-Modified Backbones

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting from" method, where side chains are grown from initiation sites along a pre-existing polymer backbone, is a common strategy for their synthesis. A review of the available literature did not yield any studies on the use of 2-Hydroxypropyl but-3-enoate in graft copolymerization, either as part of the backbone or as the monomer for the grafted chains grown from an initiator-modified backbone.

Hyperbranched Polymer Synthesis (e.g., via A2 + Bx or ABx approaches)

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. They can be synthesized in a one-pot reaction from ABx-type monomers or through the copolymerization of A2 and Bx type monomers. The potential of 2-Hydroxypropyl but-3-enoate as an ABx monomer (where the vinyl group and the hydroxyl group could act as reactive sites) or in A2 + Bx polymerization systems has not been explored in the available scientific literature. Therefore, no detailed research findings on its use in hyperbranched polymer synthesis can be provided.

The Role of Pendant Hydroxyl Groups in Polymer Reactivity and Crosslinking

The pendant hydroxyl groups in polymers derived from monomers like 2-Hydroxypropyl but-3-enoate would be expected to play a crucial role in the final properties and potential applications of the material. These groups can increase hydrophilicity, provide sites for post-polymerization modification, and act as reactive handles for crosslinking reactions. In the absence of synthesized polymers containing 2-Hydroxypropyl but-3-enoate, there is no experimental data on the reactivity of its pendant hydroxyl groups or their use in crosslinking to form polymer networks.

Introduction of Crosslinking Sites

Polymers synthesized from 2-Hydroxypropyl but-3-enoate would inherently contain pendant hydroxyl groups along the polymer backbone. These hydroxyl groups could serve as latent sites for crosslinking. A potential crosslinking strategy could involve the reaction of these hydroxyl moieties with difunctional crosslinking agents. The density of crosslinking could, in principle, be controlled by the stoichiometry of the crosslinking agent relative to the available hydroxyl groups.

Table 1: Potential Crosslinking Strategies for Poly(2-Hydroxypropyl but-3-enoate)

| Crosslinking Agent Class | Example | Reaction Type | Potential Outcome |

| Diisocyanates | Hexamethylene diisocyanate (HDI) | Urethane linkage formation | Thermoset network with high mechanical strength |

| Diacyl chlorides | Adipoyl chloride | Esterification | Crosslinked polyester network |

| Diepoxides | Bisphenol A diglycidyl ether (BADGE) | Ether linkage formation | Rigid, crosslinked polymer network |

Post-Polymerization Modification and Derivatization

The hydroxyl group on the 2-hydroxypropyl side chain presents a prime target for post-polymerization modification. This would allow for the synthesis of a base polymer, poly(2-Hydroxypropyl but-3-enoate), which could then be tailored for various applications through subsequent chemical reactions. This approach offers the advantage of creating a library of functional polymers from a single precursor.

For instance, esterification or etherification reactions could be employed to introduce a wide array of functional groups. Such modifications could alter the polymer's solubility, thermal properties, and biocompatibility, or introduce specific functionalities for targeted applications.

Scaffold Design for Further Functionalization

A polymer based on 2-Hydroxypropyl but-3-enoate could serve as an excellent scaffold for further functionalization. The pendant hydroxyl groups act as handles to which other molecules, including bioactive compounds, can be attached. This is particularly relevant in biomedical applications where the surface properties of a material are critical for its performance. The ability to functionalize the polymer scaffold after its initial synthesis and processing into a desired form (e.g., a film, fiber, or 3D-printed construct) is a significant advantage.

Synthesis of Specialized Polymeric Structures

The inherent properties of 2-Hydroxypropyl but-3-enoate suggest its potential utility in creating a range of specialized polymeric materials.

Polymeric Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The hydroxyl groups of poly(2-Hydroxypropyl but-3-enoate) would impart hydrophilicity, a key requirement for hydrogel formation. Crosslinking of this polymer, as discussed in section 4.3.1, would be necessary to form a stable, water-insoluble network. The swelling ratio and mechanical properties of the resulting hydrogel could theoretically be tuned by controlling the crosslinking density.

Functional Coatings and Adhesives

The hydroxyl functionality in poly(2-Hydroxypropyl but-3-enoate) could enhance adhesion to various substrates through hydrogen bonding. This makes it a hypothetical candidate for use in functional coatings and adhesives. For coatings, the polymer could be applied to a surface and then crosslinked in situ to form a durable and adherent film. As an adhesive, the polymer's ability to form strong interfacial bonds would be a key attribute.

Polymeric Scaffolds for Controlled Release Systems (focus on synthesis and functionalization)

In the context of controlled release, a scaffold made from poly(2-Hydroxypropyl but-3-enoate) could be functionalized by attaching drug molecules to the pendant hydroxyl groups, potentially via a cleavable linker. The release of the drug would then be governed by the cleavage of this linker, which could be designed to be sensitive to specific environmental triggers such as pH or enzymes.

The synthesis of such a scaffold would first involve the polymerization of 2-Hydroxypropyl but-3-enoate, followed by fabrication into the desired scaffold architecture (e.g., through electrospinning or 3D printing). The final step would be the covalent attachment of the therapeutic agent to the scaffold's surface or throughout its bulk.

Table 2: Hypothetical Functionalization of Poly(2-Hydroxypropyl but-3-enoate) Scaffolds for Controlled Release

| Drug Attachment Strategy | Linker Type | Release Mechanism | Potential Application |

| Ester linkage | Acid-labile ester | pH-triggered hydrolysis | Delivery to acidic tumor microenvironments |

| Carbonate linkage | Enzyme-specific peptide | Enzymatic cleavage | Targeted delivery to sites of specific enzyme activity |

| Photolabile linker | o-nitrobenzyl group | Light-triggered cleavage | On-demand drug release with external light stimulus |

Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the development of bio-based polymers or biodegradable materials derived solely from the chemical compound “2-Hydroxypropyl but-3-enoate.” Searches for the synthesis, polymerization, and biodegradation of this specific monomer have not yielded relevant scholarly articles or detailed research findings.

The provided outline requests an in-depth analysis of "," with a specific focus on "Bio-Based Polymer Development and Biodegradable Materials." This includes the expectation of detailed research findings and data tables.

Due to the lack of available data in the public domain on the polymerization and biodegradability of 2-Hydroxypropyl but-3-enoate, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Information on related but chemically distinct monomers, such as 2-hydroxypropyl acrylate, cannot be substituted as this would violate the explicit instructions to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time. Further research and publication on the specific properties and applications of 2-Hydroxypropyl but-3-enoate in polymer science are needed before such a document can be accurately produced.

Catalytic Applications and Mechanistic Investigations

2-Hydroxypropyl but-3-enoate (B1239731) as a Substrate in Transition Metal-Catalyzed Organic Reactions

While extensive research exists on the transition metal-catalyzed reactions of unsaturated esters, specific studies focusing solely on 2-Hydroxypropyl but-3-enoate as a substrate are not widely documented in publicly available literature. However, by examining research on analogous compounds, such as methyl but-3-enoate, we can infer the potential reactivity and catalytic pathways that 2-Hydroxypropyl but-3-enoate might undergo. Transition metal catalysis offers a powerful toolkit for the transformation of olefins and esters, and it is plausible that this compound could participate in a variety of important reactions, including but not limited to, hydroformylation, hydrogenation, and cross-coupling reactions. The presence of the hydroxyl group could also open avenues for chelation-assisted catalysis, potentially influencing the selectivity of these transformations.

In the realm of transition metal catalysis, the choice of ligand is paramount in controlling the regio- and stereoselectivity of a reaction. For substrates similar to 2-Hydroxypropyl but-3-enoate, such as other butenoate esters, ligand properties like bite angle and electronic nature have been shown to dictate the reaction outcome. For instance, in cobalt-catalyzed reactions of methyl but-3-enoate, the ligand has been observed to direct the reaction toward either hydroalkenylation or [2+2+2]-cycloaddition. It is reasonable to hypothesize that similar ligand effects would be observed in reactions involving 2-Hydroxypropyl but-3-enoate, where the coordination of the ligand to the metal center would influence the substrate's approach and subsequent insertion, thereby controlling the formation of specific regio- and stereoisomers. However, without direct experimental data for 2-Hydroxypropyl but-3-enoate, these remain well-founded extrapolations.

The rational design of catalysts is a cornerstone of modern organic synthesis, enabling the development of highly selective and efficient transformations. For a substrate like 2-Hydroxypropyl but-3-enoate, catalyst design would likely focus on several key aspects. The development of chiral catalysts would be crucial for achieving enantioselective transformations, a key consideration in the synthesis of fine chemicals and pharmaceuticals. Furthermore, catalysts designed to tolerate or even utilize the hydroxyl functionality could lead to novel reaction pathways. For example, a catalyst capable of coordinating to both the olefin and the hydroxyl group could enable highly specific intramolecular reactions. Despite these intriguing possibilities, specific catalyst design strategies tailored for the transformation of 2-Hydroxypropyl but-3-enoate are not detailed in the current body of scientific literature.

Organocatalytic Transformations Involving the Enoate Moiety

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. The enoate moiety within 2-Hydroxypropyl but-3-enoate is a potential site for various organocatalytic transformations, such as Michael additions, conjugate additions, and cycloadditions. Chiral amines, phosphoric acids, and other organocatalysts are well-known to activate α,β-unsaturated systems, leading to highly enantioselective bond formations. The terminal double bond in the but-3-enoate structure, however, is not conjugated to the carbonyl group, which might necessitate isomerization to the corresponding α,β-unsaturated ester prior to or during the catalytic cycle for many common organocatalytic activations. Detailed research on the organocatalytic transformations specifically involving 2-Hydroxypropyl but-3-enoate is currently lacking in the scientific literature.

Biocatalytic Synthesis and Modification of 2-Hydroxypropyl but-3-enoate and its Derivatives

Biocatalysis offers a green and highly selective approach for the synthesis and modification of chemical compounds. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and stereoselectivity.

The synthesis of 2-Hydroxypropyl but-3-enoate can be envisioned through the enzymatic esterification of but-3-enoic acid with propylene (B89431) glycol, or via transesterification from another but-3-enoate ester. Lipases are a class of enzymes widely employed for such reactions due to their broad substrate tolerance and high efficiency in non-aqueous media. The selectivity of lipases could be advantageous in this synthesis, potentially favoring the esterification of the primary or secondary hydroxyl group of propylene glycol, leading to the formation of a specific isomer. While the enzymatic synthesis of various esters is a well-established field, specific studies detailing the lipase-catalyzed synthesis of 2-Hydroxypropyl but-3-enoate, including optimal reaction conditions, enzyme selection, and yields, are not readily found in the literature.

Below is a hypothetical data table illustrating the kind of results that would be expected from such a study:

| Enzyme Source | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Candida antarctica Lipase (B570770) B | 1:1.5 | 40 | 24 | Data not available |

| Pseudomonas cepacia Lipase | 1:1.5 | 40 | 24 | Data not available |

| Rhizomucor miehei Lipase | 1:1.5 | 40 | 24 | Data not available |

The functional groups within 2-Hydroxypropyl but-3-enoate, namely the carbon-carbon double bond and the hydroxyl group, are susceptible to enzymatic reduction and oxidation, respectively. Enoate reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of activated carbon-carbon double bonds. researchgate.net While the double bond in 2-Hydroxypropyl but-3-enoate is not conjugated to the carbonyl group, some reductases might still exhibit activity, or the substrate could potentially be isomerized in situ. The enzymatic reduction would yield the corresponding saturated ester, 2-hydroxypropyl butanoate.

Conversely, alcohol dehydrogenases (ADHs) could be employed for the oxidation of the secondary hydroxyl group to a ketone, yielding 2-oxopropyl but-3-enoate. Such a transformation could be highly enantioselective, providing access to chiral building blocks.

Despite the broad potential for these biocatalytic modifications, specific studies on the enzymatic reduction or oxidation of 2-Hydroxypropyl but-3-enoate, including the screening of suitable enzymes and the characterization of the resulting products, are not described in the available scientific literature.

A representative data table for a hypothetical enzymatic reduction study is presented below:

| Enoate Reductase Source | Co-factor | Substrate Concentration (mM) | Product | Enantiomeric Excess (%) |

| Saccharomyces cerevisiae | NADPH | 10 | 2-Hydroxypropyl butanoate | Data not available |

| Bacillus subtilis | NADPH | 10 | 2-Hydroxypropyl butanoate | Data not available |

| Pseudomonas putida | NADPH | 10 | 2-Hydroxypropyl butanoate | Data not available |

Mechanistic Studies of Catalytic Pathways

Detailed mechanistic studies specifically investigating the catalytic pathways involving 2-Hydroxypropyl but-3-enoate are not extensively documented in publicly available scientific literature. While research exists for structurally similar compounds, such as other hydroxypropyl enoates and related unsaturated esters, direct investigations into the reaction mechanisms, intermediates, and transition states for catalytic processes involving 2-Hydroxypropyl but-3-enoate remain a niche area of study.

General principles of catalysis for similar molecules, such as those undergoing polymerization or Michael addition reactions, can provide a theoretical framework. However, without specific research dedicated to 2-Hydroxypropyl but-3-enoate, any discussion of its catalytic pathways would be speculative and fall outside the scope of presenting established research findings.

Consequently, a data table detailing specific catalysts, reaction conditions, and mechanistic insights for 2-Hydroxypropyl but-3-enoate cannot be constructed at this time due to the absence of relevant research data in the reviewed sources. Further empirical studies are required to elucidate the specific catalytic mechanisms pertinent to this compound.

Theoretical and Computational Chemistry of 2 Hydroxypropyl But 3 Enoate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and inherent reactivity of 2-hydroxypropyl but-3-enoate (B1239731). These computational approaches allow for a detailed examination of the molecule's orbitals and the energetic landscape of its chemical transformations. By modeling the system at the atomic level, researchers can predict its behavior in chemical reactions, offering a foundational understanding that complements experimental studies.

Reaction Pathway Analysis and Transition State Modeling

The analysis of reaction pathways and the modeling of transition states are crucial for understanding the polymerization of 2-hydroxypropyl but-3-enoate. These computational studies map out the energetic profiles of potential reaction routes, identifying the most favorable mechanisms.

| Computational Parameter | Description | Significance for 2-Hydroxypropyl but-3-enoate |

| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | Determines the feasibility and rate of polymerization under various conditions. A lower Ea suggests a more favorable reaction pathway. |